molecular formula C13H16O4 B1425595 2-[(Oxan-4-yloxy)methyl]benzoic acid CAS No. 1271549-80-4

2-[(Oxan-4-yloxy)methyl]benzoic acid

Cat. No.: B1425595
CAS No.: 1271549-80-4
M. Wt: 236.26 g/mol
InChI Key: UNKIPPGRAUVJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-(oxan-4-yloxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-13(15)12-4-2-1-3-10(12)9-17-11-5-7-16-8-6-11/h1-4,11H,5-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKIPPGRAUVJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Oxan-4-yloxy)methyl]benzoic acid can be synthesized through the reaction of 4-formylbenzoic acid with 1,4-dimethyloxane. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-4-yloxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoic acid or oxane ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-[(Oxan-4-yloxy)methyl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-yloxy)methyl]benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with similar structural features.

    4-Hydroxybenzoic acid: Contains a hydroxyl group on the benzene ring, offering different reactivity.

    Tetrahydropyran derivatives: Compounds with similar oxane ring structures.

Uniqueness

2-[(Oxan-4-yloxy)methyl]benzoic acid is unique due to the presence of both a benzoic acid moiety and an oxane ring, which imparts distinct chemical and physical properties

Biological Activity

2-[(Oxan-4-yloxy)methyl]benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 196.21 g/mol

The structure includes a benzoic acid moiety with an oxane substituent, which may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Potential inhibition of cancer cell proliferation has been suggested in preliminary studies.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The oxane group can facilitate binding to various receptors, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels, impacting oxidative stress responses.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibition of cell proliferation in vitro
Anti-inflammatoryReduction in cytokine release

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against Staphylococcus aureus and E. coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent .
  • Cancer Cell Line Analysis :
    • In vitro tests on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at lower concentrations .
  • Inflammation Model :
    • An animal model of inflammation was used to assess the anti-inflammatory effects. Administration of the compound led to reduced levels of TNF-alpha and IL-6 in serum, highlighting its potential for treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.